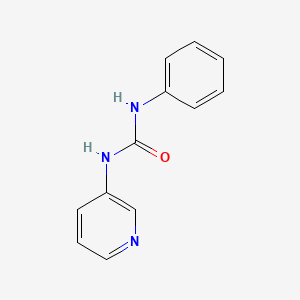
3-(4-bromophenyl)-3-carbamoylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-3-carbamoylpropanoic acid (3-BPPA) is an organic acid derived from bromobenzene, a compound found in a variety of products including paint, plastics, and adhesives. 3-BPPA has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology.
科学的研究の応用
3-(4-bromophenyl)-3-carbamoylpropanoic acid has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, it has been used as a reagent for the synthesis of various organic compounds. In biochemistry, it has been used as a substrate for the production of enzymes. In pharmacology, it has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of drugs.
作用機序
The mechanism of action of 3-(4-bromophenyl)-3-carbamoylpropanoic acid is not fully understood. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs, which can affect their pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-3-carbamoylpropanoic acid have not been extensively studied. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the metabolism of drugs, leading to changes in their pharmacological effects. In addition, 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the activity of certain enzymes, leading to changes in biochemical processes.
実験室実験の利点と制限
The use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be easily synthesized from bromobenzene. In addition, it is relatively stable and can be stored for prolonged periods of time. However, it is important to note that 3-(4-bromophenyl)-3-carbamoylpropanoic acid is a toxic compound, and proper safety precautions must be taken when handling it.
将来の方向性
The potential applications of 3-(4-bromophenyl)-3-carbamoylpropanoic acid are vast and varied. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It is also important to explore the potential use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid as a drug inhibitor, as well as its potential use in the synthesis of other organic compounds. In addition, further research is needed to explore its potential use as a substrate in biochemistry and its potential use in other fields, such as agriculture and food science.
合成法
3-(4-bromophenyl)-3-carbamoylpropanoic acid can be synthesized from bromobenzene using a two-step reaction. The first step involves the reaction of bromobenzene with sodium hydroxide in an aqueous solution to form an intermediate, 4-bromophenol. The second step involves the reaction of 4-bromophenol with ethyl chloroformate in an aqueous solution to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-3-carbamoylpropanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, amidation, and carboxylation reactions.", "Starting Materials": [ "4-bromobenzene", "N,N-dimethylformamide (DMF)", "potassium carbonate (K2CO3)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzene using bromine and a Lewis acid catalyst to form 4-bromo-phenyl bromide.", "Step 2: Amidation of 4-bromo-phenyl bromide with N,N-dimethylformamide (DMF), potassium carbonate (K2CO3), and N,N'-dicyclohexylcarbodiimide (DCC) to form 4-bromo-phenyl-N,N-dimethylformamide.", "Step 3: Reaction of 4-bromo-phenyl-N,N-dimethylformamide with N-hydroxysuccinimide (NHS) to form the activated ester intermediate.", "Step 4: Reaction of the activated ester intermediate with 3-aminopropanoic acid to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.", "Step 5: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
845786-00-7 |
製品名 |
3-(4-bromophenyl)-3-carbamoylpropanoic acid |
分子式 |
C10H10BrNO3 |
分子量 |
272.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)
